molecular formula C17H17NO3 B13336361 Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate

Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate

Cat. No.: B13336361
M. Wt: 283.32 g/mol
InChI Key: ZGENREMJVUNXRT-UHFFFAOYSA-N
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Description

Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol . This compound is known for its unique structure, which includes a benzhydryl group attached to a cyclopropane ring via an aminooxy linkage. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate typically involves the reaction of benzhydryl chloride with 1-(aminooxy)cyclopropane-1-carboxylic acid . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful for studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl 1-(aminooxy)cyclopropane-1-carboxylate is unique due to its benzhydryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

benzhydryl 1-aminooxycyclopropane-1-carboxylate

InChI

InChI=1S/C17H17NO3/c18-21-17(11-12-17)16(19)20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,18H2

InChI Key

ZGENREMJVUNXRT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)ON

Origin of Product

United States

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